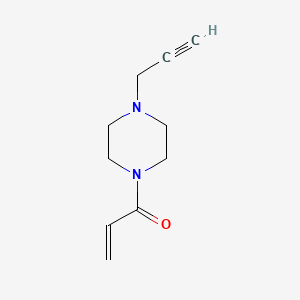![molecular formula C10H10ClF2NO B7575772 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of certain compounds. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide is not fully understood. However, it is known to interact with certain enzymes and receptors, leading to changes in their activity. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and toxins in the body. It has also been shown to activate the sigma-1 receptor, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects:
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs and toxins in the body. It has also been shown to activate the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, mood regulation, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide in lab experiments is its ability to selectively inhibit certain enzymes and activate certain receptors. This allows researchers to investigate the specific roles of these enzymes and receptors in various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are many potential future directions for research involving 2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide. One area of research could involve investigating its potential as a therapeutic agent for various diseases. It has been shown to have neuroprotective effects, and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could involve investigating its potential as a tool for studying the role of cytochrome P450 enzymes in drug metabolism. Overall, the potential applications of this compound in scientific research are vast and varied.
Métodos De Síntesis
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-difluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylacetamide to yield the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide has been used extensively in scientific research as a tool for investigating the biochemical and physiological effects of certain compounds. It is commonly used as a substrate for enzymes such as cytochrome P450 and monoamine oxidase. It has also been used as a ligand for certain receptors, such as the sigma-1 receptor.
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-14(10(15)5-11)6-7-2-3-8(12)9(13)4-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTVSYDLGRRDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)





